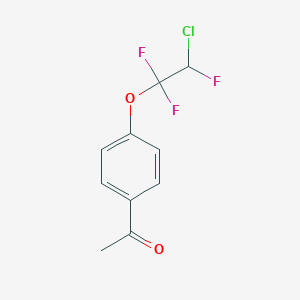

4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone

Description

Properties

IUPAC Name |

1-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c1-6(15)7-2-4-8(5-3-7)16-10(13,14)9(11)12/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJWUGVGRMMRBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(C(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70605526 | |

| Record name | 1-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1536-63-6 | |

| Record name | 1-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone is a halogenated aromatic ketone of interest in chemical synthesis, particularly as a potential intermediate in the development of pharmaceuticals and agrochemicals. Its unique combination of a chloro- and trifluoro-substituted ethoxy group attached to an acetophenone core suggests potential for influencing biological activity and pharmacokinetic properties. This technical guide provides a summary of its known physical properties, outlines general experimental protocols for their determination, and presents a plausible synthetic route.

Core Physical and Chemical Properties

A comprehensive review of available data provides the following physicochemical parameters for 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone.

| Property | Value | Reference |

| CAS Number | 1536-63-6 | [1][2] |

| Molecular Formula | C₁₀H₈ClF₃O₂ | [2] |

| Molecular Weight | 252.62 g/mol | [2] |

| Density | 1.332 g/cm³ | [1] |

| Boiling Point | 289.9 °C at 760 mmHg | [1] |

| Flash Point | 116.7 °C | [1] |

| LogP | 3.39520 | [1] |

| Melting Point | Data not available in searched literature. |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone are not explicitly available in the reviewed literature. However, standard methodologies for analogous organic compounds would be employed.

1. Determination of Melting Point (where applicable): A capillary melting point apparatus would be utilized. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

2. Determination of Boiling Point: The boiling point is determined using a distillation apparatus. The compound is heated in a flask connected to a condenser. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at a given pressure is recorded as the boiling point. For higher boiling compounds, vacuum distillation may be employed to prevent decomposition.

3. Determination of Density: A pycnometer is typically used to determine the density of a liquid. The pycnometer is weighed empty, then filled with the sample and weighed again. The volume of the pycnometer is known, allowing for the calculation of the density (mass/volume).

4. Determination of Solubility: The solubility in various solvents (e.g., water, ethanol, acetone) is determined by adding a known amount of the compound to a known volume of the solvent at a specific temperature. The mixture is agitated until saturation is reached, and the concentration of the dissolved solute is then measured, often by spectroscopic or gravimetric methods after solvent evaporation.

5. Determination of LogP (Octanol-Water Partition Coefficient): The shake-flask method is a common technique. A solution of the compound is prepared in a mixture of n-octanol and water. After thorough mixing and separation of the two phases, the concentration of the compound in each phase is determined. The logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase gives the LogP value.

Synthesis Pathway

The following diagram illustrates a potential two-step synthesis beginning from 4-hydroxyacetophenone.

Caption: Plausible synthesis of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activities, mechanisms of action, or associated signaling pathways for 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone. Acetophenone derivatives are known to be versatile intermediates in the synthesis of a wide range of biologically active molecules, including potential agrochemicals and pharmaceuticals. The introduction of halogenated substituents can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Given the lack of specific data, any depiction of a signaling pathway would be purely speculative. Researchers investigating this compound would need to conduct extensive biological screening and target identification studies to elucidate its pharmacological profile. A general workflow for such an investigation is outlined below.

Caption: General workflow for determining the biological activity of a novel compound.

Conclusion

4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone is a compound with well-defined structural and several key physical properties, though some data, such as a definitive melting point, remain to be experimentally determined and published. While its specific biological role is uncharacterized, its structure suggests potential as a valuable building block in medicinal chemistry and agrochemical research. Further investigation is required to uncover its pharmacological or biological activity and to develop detailed, optimized synthetic protocols. This guide serves as a foundational resource for professionals embarking on research involving this compound.

References

An In-depth Technical Guide to 1-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]ethanone. Due to the limited availability of public domain data, this document focuses on foundational chemical information, plausible synthetic pathways derived from established organic chemistry principles, and potential applications based on its structural motifs. While specific experimental data such as detailed protocols and spectroscopic analyses are not currently available in published literature, this guide aims to equip researchers with the necessary theoretical framework to approach the synthesis and study of this compound.

Chemical Structure and Properties

1-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]ethanone is an aromatic ketone characterized by a phenyl ring substituted with an acetophenone group and a 2-chloro-1,1,2-trifluoroethoxy group at the para position.

Chemical Structure:

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1536-63-6 | [1][2] |

| Molecular Formula | C10H8ClF3O2 | [2][3] |

| Molecular Weight | 252.62 g/mol | [2][3] |

| Synonyms | 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone | [2] |

Potential Synthetic Pathways

While a specific, detailed experimental protocol for the synthesis of 1-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]ethanone is not documented in readily accessible scientific literature, its structure suggests a plausible synthetic route based on well-established reactions in organic chemistry. A likely approach would involve two key steps: etherification followed by a Friedel-Crafts acylation.

Logical Workflow for a Plausible Synthesis:

Caption: Plausible synthetic pathways for 1-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]ethanone.

Detailed Methodologies (Hypothetical)

The following are hypothetical experimental protocols based on the general principles of the reactions mentioned above. These would require optimization and validation in a laboratory setting.

2.1.1. Williamson Ether Synthesis of the Ether Precursor

This step would involve the reaction of 4-hydroxyacetophenone with a suitable fluoroalkene.

-

Materials: 4-hydroxyacetophenone, 1-chloro-1,2,2-trifluoroethene, potassium carbonate (or a stronger base like sodium hydride), and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

-

Procedure:

-

To a solution of 4-hydroxyacetophenone in the chosen solvent, add a molar excess of the base.

-

Stir the mixture at room temperature to form the phenoxide salt.

-

Bubble 1-chloro-1,2,2-trifluoroethene gas through the solution or add it as a condensed liquid at a controlled temperature.

-

Heat the reaction mixture to facilitate the nucleophilic substitution. The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction would be quenched with water and the product extracted with an organic solvent.

-

The organic layer would then be washed, dried, and the solvent evaporated to yield the crude product, which could be purified by column chromatography or recrystallization.

-

2.1.2. Friedel-Crafts Acylation

This is a classic method for introducing an acyl group onto an aromatic ring.

-

Materials: 1-(2-chloro-1,1,2-trifluoroethoxy)benzene, acetyl chloride, and a Lewis acid catalyst such as aluminum chloride (AlCl₃). Anhydrous conditions are crucial for this reaction.

-

Procedure:

-

Suspend anhydrous aluminum chloride in a dry, inert solvent (e.g., carbon disulfide or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride to the stirred suspension.

-

To this mixture, add a solution of 1-(2-chloro-1,1,2-trifluoroethoxy)benzene in the same solvent dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC or GC).

-

The reaction would then be carefully quenched by pouring it onto crushed ice, followed by the addition of concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The product would be extracted into an organic solvent, washed, dried, and purified as described above.

-

Potential Applications in Research and Drug Development

While specific applications of 1-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]ethanone in drug development are not extensively documented, its structural features suggest potential as an intermediate in the synthesis of more complex molecules with biological activity.

-

Intermediate for Agrochemicals: The primary documented application for structurally similar compounds is as an intermediate in the synthesis of pesticides and fungicides. The presence of the halogenated ether moiety can enhance the lipophilicity and metabolic stability of the final product, which are desirable properties for agrochemicals.

-

Scaffold for Medicinal Chemistry: The acetophenone group is a versatile functional group that can be readily modified. For instance, it can undergo reactions such as:

-

Reduction to form a secondary alcohol, which can be a key component of various pharmacophores.

-

Halogenation at the alpha-carbon to produce an α-halo ketone, a reactive intermediate for further elaboration.

-

Condensation reactions (e.g., Claisen-Schmidt condensation) to form chalcones, a class of compounds with diverse biological activities.

-

-

Tracer Molecules for Imaging: The presence of fluorine could make this molecule or its derivatives candidates for development as PET imaging agents, although this would require further research and validation.

Logical Relationship of Potential Applications:

Caption: Potential derivatization and applications of the core molecule.

Conclusion

1-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]ethanone is a fluorinated aromatic ketone with potential as a synthetic intermediate. While detailed experimental data is scarce in the public domain, this guide has outlined its fundamental chemical properties and proposed plausible synthetic routes based on established chemical principles. The structural motifs present in the molecule suggest its utility in the synthesis of agrochemicals and as a scaffold for the development of novel pharmaceutical compounds. Further research is required to fully elucidate its reactivity, spectroscopic characteristics, and biological activity. This guide serves as a foundational resource for scientists and researchers interested in exploring the chemistry and potential applications of this compound.

References

4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and analytical considerations for 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone, a halogenated aromatic ketone of interest in medicinal chemistry and materials science.

Core Compound Data

The fundamental molecular properties of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₈ClF₃O₂[1][2] |

| Molecular Weight | 252.62 g/mol [1][2] |

| IUPAC Name | 1-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethanone |

| CAS Number | 1536-63-6[1][2] |

Synthetic Protocol: Etherification of 4'-Hydroxyacetophenone

A viable synthetic route to 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone involves the etherification of 4'-hydroxyacetophenone. The following protocol is adapted from established methods for similar fluoroalkoxy-substituted aromatic compounds.

Reaction Scheme:

Where 'X' is a suitable leaving group, such as a triflate or a halide.

Materials and Reagents:

-

4'-Hydroxyacetophenone

-

A suitable 2-chloro-1,1,2-trifluoroethylating agent (e.g., 2-chloro-1,1,2-trifluoroethyl triflate or 1-bromo-2-chloro-1,1,2-trifluoroethane)

-

A non-nucleophilic base (e.g., sodium hydride or potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

-

Reagents for workup and purification (e.g., ethyl acetate, water, brine, sodium sulfate, silica gel)

Experimental Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4'-hydroxyacetophenone and anhydrous solvent under an inert atmosphere.

-

Deprotonation: The solution is cooled in an ice bath, and the base (e.g., sodium hydride) is added portion-wise. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the corresponding phenoxide.

-

Etherification: The 2-chloro-1,1,2-trifluoroethylating agent, dissolved in a small amount of the reaction solvent, is added dropwise to the reaction mixture at a controlled temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction is carefully quenched with water or a saturated aqueous ammonium chloride solution. The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the final product.

Logical Workflow for Synthesis

The following diagram illustrates the key stages in the synthesis of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone.

Caption: Synthetic workflow for 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone.

References

Spectroscopic Profile of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectroscopic and analytical overview of the compound 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone. Due to the limited availability of direct experimental data for this specific molecule, this document presents a comprehensive set of predicted spectroscopic data based on the analysis of structurally analogous compounds. This guide includes predicted Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, presented in structured tables for clarity. Furthermore, detailed, generic experimental protocols for the acquisition of such spectra are provided, alongside a visual workflow for the analytical characterization of the compound. This document serves as a valuable resource for researchers involved in the synthesis, characterization, and application of fluorinated organic compounds in drug discovery and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone. These predictions are derived from the known spectral data of analogous structures, including acetophenone, 4'-ethoxyacetophenone, and various halogenated ethers.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| ~7.95 | Doublet | 2H | Aromatic (H-2', H-6') | J = ~8.5 Hz |

| ~7.05 | Doublet | 2H | Aromatic (H-3', H-5') | J = ~8.5 Hz |

| ~6.5 - 6.8 | Doublet of Triplets | 1H | -CHFCl | ³JHF = ~55 Hz, ²JHF = ~3 Hz |

| 2.60 | Singlet | 3H | -C(O)CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~196.5 | C=O |

| ~162.0 | C-4' |

| ~131.0 | C-2', C-6' |

| ~130.5 | C-1' |

| ~120.0 (triplet, JCF ≈ 250 Hz) | -OCF₂- |

| ~115.0 | C-3', C-5' |

| ~114.0 (doublet of triplets, JCF ≈ 260 Hz, JCF ≈ 40 Hz) | -CHFCl |

| ~26.5 | -C(O)CH₃ |

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Coupling Constants (J, Hz) |

| ~ -85.0 | Doublet | -OCF₂- | ²JFH = ~3 Hz |

| ~ -135.0 | Doublet of Triplets | -CHFCl | ²JFH = ~55 Hz, ²JFF = ~15 Hz |

Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Predicted Identity | Relative Abundance |

| 258/260 | [M]⁺ (Molecular Ion) | Moderate |

| 243/245 | [M - CH₃]⁺ | High |

| 121 | [C₆H₄C(O)CH₃]⁺ | High |

| 93 | [C₆H₅O]⁺ | Moderate |

| 77 | [C₆H₅]⁺ | Moderate |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~2950-3000 | Weak | Aliphatic C-H Stretch |

| ~1685 | Strong | C=O Stretch (Aryl Ketone) |

| ~1600, ~1580 | Medium | Aromatic C=C Stretch |

| ~1260 | Strong | Aryl-O Stretch |

| ~1100-1200 | Strong | C-F Stretch |

| ~1050 | Strong | C-O-C Stretch |

| ~700-800 | Strong | C-Cl Stretch |

Experimental Protocols

The following are detailed, generic protocols for the synthesis and spectroscopic analysis of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone.

Synthesis: Williamson Ether Synthesis

A plausible method for the synthesis of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone is the Williamson ether synthesis. This involves the reaction of 4'-hydroxyacetophenone with 1-chloro-1,2,2-trifluoroethene in the presence of a suitable base.

Materials:

-

4'-Hydroxyacetophenone

-

1-Chloro-1,2,2-trifluoroethene

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4'-hydroxyacetophenone in DMF, add an excess of potassium carbonate.

-

Bubble 1-chloro-1,2,2-trifluoroethene gas through the stirred suspension at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired product.

NMR Spectroscopy

Instrumentation:

-

A 500 MHz NMR spectrometer equipped with a multinuclear probe.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 16 ppm, 32 scans, relaxation delay of 1 s.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 250 ppm, 1024 scans, relaxation delay of 2 s.

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Typical parameters: spectral width of 200 ppm, 128 scans, relaxation delay of 2 s.

Mass Spectrometry

Instrumentation:

-

A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Sample Introduction:

-

Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC-MS).

Data Acquisition:

-

Acquire the mass spectrum in the m/z range of 50-500.

-

Typical EI source parameters: electron energy of 70 eV.

Infrared Spectroscopy

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Alternatively, dissolve the sample in a volatile solvent, deposit it on the ATR crystal, and allow the solvent to evaporate.

Data Acquisition:

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone.

Caption: Workflow for the synthesis and characterization of the target compound.

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone is expected to exhibit distinct signals corresponding to the aromatic protons of the acetophenone core, the methyl protons of the acetyl group, and the single proton of the chloro-trifluoroethoxy side chain. The electron-withdrawing nature of the acetyl group and the electronegativity of the ether and halogenated alkyl chain significantly influence the chemical shifts.

Table 1: Predicted ¹H NMR Data for 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone

| Atom Number | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration | Assignment |

| H-2, H-6 | 7.95 - 8.05 | d | ~8.5 | 2H | Aromatic protons ortho to the acetyl group |

| H-3, H-5 | 7.05 - 7.15 | d | ~8.5 | 2H | Aromatic protons ortho to the ether group |

| H-8 | 6.2 - 6.5 | dt | J(H-F) ≈ 53, J(H-F) ≈ 3 | 1H | -CHFCl |

| H-10 | 2.55 - 2.65 | s | - | 3H | -C(O)CH₃ |

Predicted spectrum is referenced to TMS (δ = 0.00 ppm) in CDCl₃.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show signals for the carbonyl carbon, the methyl carbon, the aromatic carbons, and the two carbons of the ethoxy side chain. The carbon signals of the side chain are expected to show complex splitting patterns due to coupling with the fluorine atoms.

Table 2: Predicted ¹³C NMR Data for 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone

| Atom Number | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | C-1 | ~131 | s | - | Quaternary aromatic carbon | | C-2, C-6 | ~130 | s | - | Aromatic CH | | C-3, C-5 | ~115 | s | - | Aromatic CH | | C-4 | ~162 | s | - | Quaternary aromatic carbon | | C-7 | 118 - 122 | t | J(C-F) ≈ 250 | -O-CF₂- | | C-8 | 115 - 119 | dt | J(C-F) ≈ 250, J(C-F) ≈ 40 | -CHFCl | | C-9 | ~197 | s | - | Carbonyl carbon | | C-10 | ~26.5 | s | - | Methyl carbon |

Predicted spectrum is referenced to TMS (δ = 0.00 ppm) in CDCl₃.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone with the atom numbering used for the NMR assignments.

Caption: Chemical structure of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone with atom numbering.

Experimental Protocols for NMR Data Acquisition

The following is a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of aromatic ketones, which would be applicable to the target compound.

1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: A deuterated solvent that completely dissolves the sample is crucial. Chloroform-d (CDCl₃) is a common choice for similar compounds. Other potential solvents include acetone-d₆ and dimethyl sulfoxide-d₆ (DMSO-d₆).[1]

-

Concentration:

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (δ = 0.00 ppm).[1] It can be added directly to the sample or may already be present in the deuterated solvent.

-

Filtration and Transfer: Filter the solution through a pipette containing a small plug of glass wool or cotton to remove any particulate matter. Transfer the filtered solution into a clean, dry 5 mm NMR tube to a minimum height of 4 cm.[1]

2. ¹H NMR Acquisition Parameters

-

Instrument Setup: Insert the sample into the spectrometer, lock the field on the deuterium signal of the solvent, and tune and shim the magnetic field for optimal homogeneity.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.[1][2]

-

Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient for ¹H NMR.[2]

-

Acquisition Time: An acquisition time of 2-4 seconds is standard.[1]

-

Relaxation Delay: A relaxation delay of 1-5 seconds is recommended.[1]

-

Number of Scans (NS): For a moderately concentrated sample, 8-16 scans usually provide a good signal-to-noise ratio.[1][2]

3. ¹³C NMR Acquisition Parameters

-

Instrument Setup: The initial setup is similar to ¹H NMR, but the probe must be tuned to the ¹³C frequency.

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is commonly employed to simplify the spectrum to singlets for each unique carbon.[1][2]

-

Spectral Width: A typical spectral width for ¹³C NMR is 0 to 220 ppm.[1][2]

-

Acquisition Time: An acquisition time of 1-2 seconds is generally used.[1]

-

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.[1]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans, ranging from 128 to several thousand, is required depending on the sample concentration.[1]

4. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Phase the spectrum to obtain pure absorption line shapes and apply a baseline correction.

-

Calibration: Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal TMS standard.[2]

-

Integration: For ¹H NMR, integrate the signals to determine the relative number of protons for each resonance.

Summary

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone, presented in a clear and structured format for easy interpretation by researchers and scientists. The inclusion of a detailed, generalized experimental protocol offers a practical framework for the acquisition of NMR data for this and similar compounds. The provided molecular structure diagram with atom numbering ensures a clear correlation between the predicted spectral data and the molecule's atoms. While this guide is based on well-established spectroscopic principles and data from analogous compounds, experimental verification is recommended for definitive structural elucidation.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone. Due to the absence of specific literature on this compound, this document leverages established principles of mass spectrometry and data from structurally analogous molecules to predict its behavior under analytical conditions. This guide outlines a detailed experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS), predicts the fragmentation pathways, and presents the expected quantitative data in a clear, tabular format. Visual diagrams of the experimental workflow and fragmentation patterns are provided to enhance understanding.

Introduction

4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone is a halogenated aromatic ketone of interest in medicinal chemistry and materials science. A thorough understanding of its mass spectrometric behavior is crucial for its identification, quantification, and structural elucidation in various matrices. This guide serves as a practical resource for analysts by proposing a robust analytical methodology and predicting the compound's fragmentation signature.

Predicted Mass Spectrometry Data

The mass spectrum of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone is expected to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of the ether linkage and the acyl group. The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern for chlorine-containing fragments.

Table 1: Predicted Mass Spectrometry Data for 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Description of Fragment |

| 272/274 | [C₁₀H₈ClF₃O₂]⁺ | Molecular Ion (M⁺) |

| 257/259 | [C₉H₅ClF₃O]⁺ | Loss of the methyl group (•CH₃) |

| 155/157 | [C₈H₇ClO]⁺ | Cleavage of the ether bond, formation of the 4-chloroacetophenone cation |

| 139/141 | [C₇H₄ClO]⁺ | Loss of a methyl radical from the 4-chloroacetophenone fragment |

| 117 | [C₂HF₃Cl]⁺ | Formation of the 2-chloro-1,1,2-trifluoroethoxy cation |

| 111/113 | [C₆H₄Cl]⁺ | Phenyl cation with chlorine |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

Experimental Protocols

A Gas Chromatography-Mass Spectrometry (GC-MS) approach is recommended for the analysis of this compound due to its expected volatility and thermal stability.

3.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone in a high-purity solvent such as acetonitrile or dichloromethane.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Matrix Samples: For analysis in complex matrices (e.g., plasma, tissue homogenates), a liquid-liquid extraction or solid-phase extraction protocol should be employed to isolate the analyte and remove interfering substances.

3.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating this type of compound.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless (1 µL injection volume).

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 15°C/minute to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the proposed analytical workflow for the GC-MS analysis of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone.

An In-depth Technical Guide to the Solubility Profile of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone, a compound of interest in pharmaceutical and chemical research. Due to the current absence of publicly available quantitative solubility data for this specific molecule, this document outlines the expected solubility based on the physicochemical properties of structurally similar compounds. Furthermore, it details standardized experimental protocols for determining the precise solubility in various solvents, ensuring researchers can generate accurate data. This guide also includes visual representations of experimental workflows and the interplay of factors influencing solubility to aid in experimental design and data interpretation.

Introduction

4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone is a halogenated acetophenone derivative with potential applications in organic synthesis and drug discovery. Understanding its solubility in a range of solvents is a critical first step in its development pathway, impacting formulation, purification, and various analytical procedures. This guide serves as a foundational resource for researchers initiating work with this compound.

Predicted Solubility Profile

Based on the structure of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone, which features a polar carbonyl group and a relatively nonpolar halogenated ether tail, a varied solubility profile is expected. The presence of the acetophenone moiety suggests some degree of polarity, while the chloro-trifluoroethoxy group will contribute to its lipophilicity.

It is anticipated that the compound will exhibit good solubility in common organic solvents and limited solubility in aqueous media. A qualitative prediction of its solubility is as follows:

-

High Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate, and in polar protic solvents such as ethanol and methanol.

-

Moderate Solubility: Likely in less polar solvents like dichloromethane and toluene.

-

Low to Insoluble: Predicted in highly nonpolar solvents like hexane and in water.

Quantitative Solubility Data (Illustrative)

The following table presents a set of illustrative quantitative solubility data for 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone in various solvents at a standard temperature (25°C). It is crucial to note that these values are hypothetical and intended to serve as a template for the presentation of experimentally determined data.

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility ( g/100 mL) |

| Water | 80.1 | < 0.1 |

| Methanol | 32.7 | 15 - 25 |

| Ethanol | 24.5 | 20 - 30 |

| Acetone | 20.7 | > 30 |

| Ethyl Acetate | 6.0 | > 30 |

| Dichloromethane | 9.1 | 10 - 20 |

| Toluene | 2.4 | 5 - 15 |

| Hexane | 1.9 | < 1 |

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data, standardized experimental methods should be employed. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid organic compound.

Gravimetric Method

This method directly measures the mass of the solute that can be dissolved in a specific volume of solvent to create a saturated solution.

Apparatus and Materials:

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

-

4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone

-

Selected solvents

Procedure:

-

Sample Preparation: Add an excess amount of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone to a pre-weighed vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.

-

Drying: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry to a constant weight.

-

Calculation: The solubility is calculated as the mass of the dried solute per volume of the solvent used.

UV-Visible Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and is particularly useful for determining the solubility of sparingly soluble compounds.

Apparatus and Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker

-

Filtration apparatus

-

4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone

-

Solvent transparent in the UV-Vis region of interest

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1-3).

-

Filtration and Dilution: Filter the saturated solution. Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent.

Visualized Experimental Workflows and Relationships

The following diagrams, generated using the DOT language, provide a visual representation of the experimental workflows and the factors influencing solubility.

Safety data sheet (SDS) for 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide has been compiled from publicly available data. A complete, verified Safety Data Sheet (SDS) for 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone (CAS No. 1536-63-6) was not accessible at the time of writing. The information provided herein is limited and should be supplemented with a comprehensive SDS from a certified supplier before any handling, storage, or use of this chemical. The safety information for related compounds is provided for general context only and should not be considered a substitute for specific data on the target compound.

Chemical Identification

This section provides the basic identification details for 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone.

| Identifier | Value |

| Chemical Name | 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone |

| CAS Number | 1536-63-6 |

| Molecular Formula | C₁₀H₈ClF₃O₂ |

| Molecular Weight | 252.62 g/mol [1] |

| Synonyms | 1-[4-(2-Chloro-1,1,2-trifluoro-ethoxy)-phenyl]-ethanone |

Physicochemical Properties

The following table summarizes the available physicochemical data for 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone.

| Property | Value | Source |

| Density | 1.332 g/cm³ | Chemsrc |

| Boiling Point | 289.9 °C at 760 mmHg | Chemsrc |

| Flash Point | 116.7 °C | Chemsrc |

| LogP | 3.39520 | Chemsrc |

| Vapor Pressure | 0.00214 mmHg at 25°C | Chemsrc |

| Refractive Index | 1.469 | Chemsrc |

Hazard Identification and Safety Data

Note: A complete GHS classification and detailed toxicological data for 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone are not available. The following information is based on general knowledge of similar chemical structures and should be treated with extreme caution.

Potential Hazards (Based on Structurally Similar Compounds)

Acetophenone derivatives can exhibit a range of hazards. For instance, other chloroacetophenone compounds are known to be:

-

Harmful if swallowed: May cause gastrointestinal irritation.

-

Skin and eye irritants: May cause redness, pain, and in some cases, serious eye damage.

-

Respiratory irritants: Inhalation of dust or vapors may irritate the respiratory tract.

It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area until a complete hazard profile is obtained.

Experimental Protocols

Detailed experimental protocols for determining the safety and toxicological properties of a new or poorly characterized substance are extensive. The following is a generalized workflow that researchers can adapt.

General Workflow for Hazard Assessment of a Novel Compound

Caption: General workflow for assessing and managing the risks of a novel chemical.

First-Aid Measures

In the absence of a specific SDS, standard laboratory first-aid procedures should be followed in case of exposure.

First-Aid Decision Tree for Chemical Exposure

Caption: Decision tree for first-aid response to chemical exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical when handling chemicals with unknown hazards. A risk-based approach should be employed.

PPE Selection Guide Based on Hazard Assessment

Caption: A guide for selecting appropriate PPE based on assessed hazard levels.

Conclusion and Recommendations

Due to the limited availability of a comprehensive Safety Data Sheet for 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone, a full risk assessment cannot be completed at this time. It is imperative that any individual or organization intending to work with this compound obtain a complete and verified SDS from their chemical supplier. Based on the available data and the nature of similar compounds, a cautious approach is warranted, assuming the substance may be hazardous. All handling should be conducted by trained personnel in a controlled laboratory setting with appropriate engineering controls and personal protective equipment.

References

Fluorinated Acetophenone Derivatives: A Technical Guide to Their Synthesis, Characteristics, and Therapeutic Potential

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, significantly enhancing the pharmacological profiles of therapeutic agents. Fluorinated acetophenone derivatives, a versatile class of compounds, have garnered substantial attention for their wide-ranging applications in drug discovery, agrochemicals, and materials science. The introduction of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making these derivatives a fertile ground for the development of novel therapeutics.[1][2][3] This technical guide provides an in-depth overview of the key characteristics, discovery, and synthesis of fluorinated acetophenone derivatives, with a focus on their role as enzyme inhibitors.

Key Characteristics of Fluorinated Acetophenone Derivatives

The unique properties of fluorinated acetophenone derivatives stem from the profound electronic effects of the fluorine atom. These effects modulate the physicochemical and conformational properties of the molecule, which in turn dictate its biological activity.

Physicochemical Properties

Fluorine substitution significantly impacts the physicochemical properties of acetophenone derivatives, including their lipophilicity, acidity, and metabolic stability. The high electronegativity of fluorine can alter the electron distribution within the molecule, influencing its interactions with biological targets.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference |

| Acetophenone | C8H8O | 120.15 | 19-20 | 202 | [4] |

| 2'-Fluoroacetophenone | C8H7FO | 138.14 | 26-27 | 187-189 | [5] |

| 4'-Fluoroacetophenone | C8H7FO | 138.14 | 4-5 | 193-195 | [6] |

| 2',4'-Difluoroacetophenone | C8H7F2O | 156.14 | 29-31 | 185-187 | [7] |

Conformational Analysis: The s-trans Preference

A noteworthy characteristic of 2'-fluoro-substituted acetophenone derivatives is their strong preference for an s-trans conformation. In this arrangement, the carbonyl group and the benzene ring are nearly coplanar, which minimizes the repulsive forces between the dipoles of the C-F and C=O bonds.[8] This conformational preference has been extensively studied using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through-space ¹H–¹⁹F and ¹³C–¹⁹F spin–spin couplings, and corroborated by X-ray crystallography and Density Functional Theory (DFT) calculations.[8]

The magnitudes of these through-space coupling constants are sensitive to the distance between the interacting nuclei and the nature of the substituents, providing valuable insights into the conformational landscape of these molecules.[8]

| Compound | Solvent | ⁵J(Hα, F) (Hz) | ⁴J(Cα, F) (Hz) | Reference |

| 2'-Fluoroacetophenone | CDCl₃ | 5.03 | 7.90 | [8] |

| 2'-Fluoroacetophenone | Benzene-d₆ | 4.80 | 7.20 | [8] |

| 2'-Fluoroacetophenone | DMSO-d₆ | 5.25 | 8.50 | [8] |

| 2'-Fluoro-propiophenone | CDCl₃ | 3.20 | 10.5 | [8] |

Discovery and Synthesis

The discovery of fluorinated acetophenone derivatives is intrinsically linked to the broader exploration of organofluorine chemistry. Their synthesis has evolved to include a variety of methods, from classical electrophilic aromatic substitution to modern catalytic approaches.

Synthetic Methodologies

1. Friedel-Crafts Acylation: A common method for synthesizing ring-fluorinated acetophenones is the Friedel-Crafts acylation of a fluorinated benzene derivative with an acylating agent, typically in the presence of a Lewis acid catalyst.[9]

2. α-Fluorination of Acetophenones: The direct introduction of fluorine at the α-position to the carbonyl group can be achieved using electrophilic fluorinating reagents. Selectfluor® (F-TEDA-BF₄) is a widely used reagent for this transformation, often proceeding via an enol or enolate intermediate.[6][10][11] Hypervalent iodine reagents have also been employed for α-fluorination under mild conditions.

Experimental Protocol: α-Fluorination of Acetophenone using Selectfluor®

-

Materials: Acetophenone (1.0 mmol), Selectfluor® (1.1 mmol), acetonitrile (10 mL).

-

Procedure:

-

To a solution of acetophenone in acetonitrile, add Selectfluor® in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford α-fluoroacetophenone.[10]

-

3. Synthesis of Specific Derivatives:

-

2',4'-Difluoroacetophenone: This derivative can be synthesized from 2,4-difluoroaniline via a multi-step process involving diazotization, followed by reaction with acetaldoxime in the presence of a copper catalyst.[7]

Experimental Protocol: Synthesis of 2-Phenylindole from Acetophenone (Illustrative of a reaction using an acetophenone derivative)

-

Materials: Acetophenone phenylhydrazone (0.25 mol), anhydrous zinc chloride (250 g), sand (200 g).

-

Procedure:

-

Prepare acetophenone phenylhydrazone by warming a mixture of acetophenone (0.33 mol) and phenylhydrazine (0.33 mol) on a steam cone for 1 hour.

-

In a tall beaker, intimately mix the freshly prepared acetophenone phenylhydrazone and powdered anhydrous zinc chloride.

-

Immerse the beaker in an oil bath at 170°C and stir vigorously. The mixture will become liquid after 3-4 minutes.

-

Remove the beaker from the bath and continue stirring for 5 minutes.

-

Stir in sand to prevent solidification into a hard mass.

-

Digest the mixture overnight on a steam cone with water and concentrated hydrochloric acid to dissolve the zinc chloride.

-

Filter the solid, which contains sand and crude 2-phenylindole.

-

Boil the solid with 95% ethanol, decolorize with Norit, and filter hot.

-

Wash the sand and Norit with hot ethanol.

-

Cool the combined filtrate to crystallize the 2-phenylindole.

-

Collect the product by filtration and wash with cold ethanol.[12]

-

Purification and Characterization

Purification of fluorinated acetophenone derivatives is typically achieved by flash column chromatography or recrystallization.[13][14] Characterization is performed using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and purity assessment.[14]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Single-Crystal X-ray Diffraction: Provides unambiguous determination of the three-dimensional molecular structure.[7][15][16]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion.[17]

-

Data Collection: Mount a suitable crystal on a diffractometer. X-rays are generated, monochromatized, and directed at the crystal. The diffracted X-rays are detected and their intensities are recorded as the crystal is rotated.[16]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares techniques to obtain the final atomic coordinates and molecular structure.[16]

Biological Activities and Therapeutic Potential

Fluorinated acetophenone derivatives have emerged as promising candidates in drug discovery, exhibiting a range of biological activities, most notably as enzyme inhibitors.

Enzyme Inhibition

The ability of these compounds to inhibit the activity of specific enzymes has been demonstrated across various therapeutic areas.

| Target Enzyme | Derivative Type | IC₅₀ / Kᵢ | Therapeutic Area | Reference |

| α-Glucosidase | Acetophenone derivatives | Kᵢ: 167.98 - 304.36 µM | Diabetes | [16] |

| Carbonic Anhydrase I/II | Acetophenone derivatives | Kᵢ: 555.76 - 1043.66 µM (hCA I), 598.63 - 945.76 µM (hCA II) | Glaucoma, etc. | [16] |

| Acetylcholinesterase | Acetophenone derivatives | Kᵢ: 71.34 - 143.75 µM | Alzheimer's Disease | [16] |

| Tyrosinase | Acetophenone-based thione | IC₅₀: 1.97 µM | Hyperpigmentation | [18] |

| FYN Kinase | FYN inhibitors (general) | - | Cancer | [19] |

| PI3K/Akt/mTOR pathway | Various inhibitors | - | Cancer | [20][21] |

Mechanism of Action: Kinase Inhibition

Several fluorinated acetophenone derivatives have been investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[19] For instance, FYN kinase, a member of the Src family of tyrosine kinases, is involved in cell growth and proliferation and is a target for cancer therapy.[19] Inhibitors often work by competing with ATP for binding to the active site of the kinase, thereby blocking downstream signaling.[19]

The PI3K/Akt/mTOR pathway is another critical signaling cascade implicated in cancer.[20][21] Fluorinated compounds that inhibit kinases within this pathway can disrupt cell survival and proliferation signals, making them attractive anticancer agents.

Visualizations: Workflows and Pathways

Drug Discovery Workflow for Fluorinated Acetophenone Derivatives

The discovery and development of fluorinated acetophenone derivatives as enzyme inhibitors follow a structured workflow, from initial design to preclinical studies.

Caption: A generalized workflow for the discovery and development of small molecule enzyme inhibitors.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention.

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by fluorinated acetophenone derivatives.

Conclusion

Fluorinated acetophenone derivatives represent a privileged scaffold in the design and development of novel bioactive molecules. Their unique physicochemical and conformational properties, imparted by the strategic placement of fluorine atoms, have led to the discovery of potent enzyme inhibitors with significant therapeutic potential. The continued exploration of their synthesis, structure-activity relationships, and mechanisms of action will undoubtedly pave the way for the development of next-generation drugs for a multitude of diseases. The detailed experimental protocols and understanding of key signaling pathways provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 4. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 17. How To [chem.rochester.edu]

- 18. mdpi.com [mdpi.com]

- 19. What are FYN inhibitors and how do they work? [synapse.patsnap.com]

- 20. researchgate.net [researchgate.net]

- 21. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preparation of 1-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]ethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]ethanone, a valuable building block in medicinal chemistry and drug development. The protocol is designed to be clear, concise, and reproducible for researchers with a foundational knowledge of organic synthesis.

Introduction

1-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]ethanone is a substituted acetophenone derivative incorporating a unique chloro-trifluoroethoxy moiety. This structural feature can impart desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The synthetic route detailed herein proceeds via a two-step sequence starting from the commercially available 4-(2-chloro-1,1,2-trifluoroethoxy)phenol. The key transformations involve the acetylation of the phenolic hydroxyl group followed by a Fries rearrangement to introduce the acetyl group onto the aromatic ring.

Reaction Scheme

The overall synthetic pathway is depicted below:

Step 1: Acetylation of 4-(2-chloro-1,1,2-trifluoroethoxy)phenol

Step 2: Fries Rearrangement of 4-(2-chloro-1,1,2-trifluoroethoxy)phenyl acetate

Experimental Protocols

Part 1: Synthesis of 4-(2-chloro-1,1,2-trifluoroethoxy)phenyl acetate

This procedure details the acetylation of 4-(2-chloro-1,1,2-trifluoroethoxy)phenol using acetic anhydride.

Materials and Reagents:

-

4-(2-chloro-1,1,2-trifluoroethoxy)phenol

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-(2-chloro-1,1,2-trifluoroethoxy)phenol (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (10 mL per gram of phenol).

-

Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 eq) dropwise from the dropping funnel to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-(2-chloro-1,1,2-trifluoroethoxy)phenyl acetate. The product can be used in the next step without further purification if TLC analysis shows sufficient purity.

Part 2: Fries Rearrangement to 1-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]ethanone

This procedure describes the Lewis acid-catalyzed rearrangement of the acetate ester to the final product.

Materials and Reagents:

-

4-(2-chloro-1,1,2-trifluoroethoxy)phenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (anhydrous)

-

Ice

-

Concentrated Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask with a magnetic stirrer, thermometer, and nitrogen inlet

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

To a dry three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (3.0 eq).

-

Add anhydrous nitrobenzene (5 mL per gram of AlCl₃) and stir the suspension.

-

Slowly add a solution of 4-(2-chloro-1,1,2-trifluoroethoxy)phenyl acetate (1.0 eq) in a minimal amount of anhydrous nitrobenzene to the stirred suspension.

-

Heat the reaction mixture to 60-70 °C and maintain this temperature for 3-5 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.

-

Stir the mixture vigorously until all the aluminum salts have dissolved.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]ethanone.

Data Presentation

| Parameter | Step 1: Acetylation | Step 2: Fries Rearrangement |

| Starting Material | 4-(2-chloro-1,1,2-trifluoroethoxy)phenol | 4-(2-chloro-1,1,2-trifluoroethoxy)phenyl acetate |

| Reagents | Acetic anhydride, Pyridine | Anhydrous aluminum chloride, Nitrobenzene |

| Solvent | Dichloromethane | Nitrobenzene |

| Temperature | 0 °C to Room Temperature | 60-70 °C |

| Reaction Time | 4-6 hours | 3-5 hours |

| Typical Yield | >95% (crude) | 60-75% (after purification) |

| Purification | Aqueous workup | Aqueous workup and column chromatography |

| Characterization | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point |

Mandatory Visualization

Experimental Workflow

Caption: Overall workflow for the two-step synthesis.

Logical Relationship of Reaction Steps

Caption: Logical progression of the chemical transformations.

Application Notes and Protocols: Synthesis of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the reaction mechanism and a comprehensive experimental protocol for the synthesis of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone. This compound is synthesized via a Williamson ether synthesis, a robust and widely used method for preparing ethers. The protocol involves the reaction of 4'-hydroxyacetophenone with a suitable chlorotrifluoro-substituted electrophile under basic conditions. This document outlines the step-by-step mechanism, a detailed experimental workflow, and summarizes key quantitative data for reproducibility. The provided information is intended to guide researchers in the successful synthesis and purification of the target compound for applications in medicinal chemistry and materials science.

Reaction Mechanism

The synthesis of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone proceeds through a Williamson ether synthesis, which follows an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] The overall reaction transforms a phenol (4'-hydroxyacetophenone) into an aryl ether.

The mechanism consists of two primary steps:

-

Deprotonation: 4'-hydroxyacetophenone is treated with a base, such as potassium carbonate or sodium hydride, to deprotonate the phenolic hydroxyl group. This acid-base reaction generates a highly nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of a haloalkane, such as 1,2-dichloro-1,1,2-trifluoroethane. The phenoxide ion attacks from the backside, displacing a chloride ion (a good leaving group) in a concerted step to form the desired ether product.[2]

Caption: Reaction mechanism for Williamson ether synthesis.

Experimental Protocols

This section provides a detailed protocol for the synthesis of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone.

Materials and Reagents:

-

4'-Hydroxyacetophenone

-

Potassium Carbonate (K₂CO₃), anhydrous

-

1,2-dichloro-1,1,2-trifluoroethane

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-hydroxyacetophenone (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask until the solids are submerged and can be stirred effectively (approx. 5 mL per gram of 4'-hydroxyacetophenone).

-

Addition of Electrophile: Add 1,2-dichloro-1,1,2-trifluoroethane (1.2 eq) to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF used).

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone.

Caption: Experimental workflow for the synthesis.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone. Values are representative and may vary based on specific experimental conditions and scale.

| Parameter | Value | Notes |

| Reactants | ||

| 4'-Hydroxyacetophenone | 1.0 eq | Starting material |

| Potassium Carbonate | 2.0 eq | Base for deprotonation |

| 1,2-dichloro-1,1,2-trifluoroethane | 1.2 eq | Electrophile |

| Reaction Conditions | ||

| Solvent | Anhydrous DMF | Aprotic polar solvent, promotes SN2 reactions[3] |

| Temperature | 80 - 90 °C | Provides sufficient energy for the reaction |

| Reaction Time | 12 - 24 hours | Typical duration, should be monitored by TLC |

| Product Information | ||

| Product Name | 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone | - |

| CAS Number | 1536-63-6[4] | - |

| Purity (Typical) | >97%[4] | After purification |

| Yield (Typical) | 75 - 85% | Varies with scale and purification method |

| Appearance | Off-white to pale yellow solid | - |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

N,N-Dimethylformamide (DMF) is a reproductive hazard and should be handled with extreme care.

-

Halogenated hydrocarbons like 1,2-dichloro-1,1,2-trifluoroethane can be volatile and harmful if inhaled.

-

Handle all chemicals with caution and consult the Safety Data Sheet (SDS) for each reagent before use.

References

Applications of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone is a fluorinated aromatic ketone that holds significant potential as a versatile building block in modern organic synthesis. Its unique structural features, including a reactive acetyl group, a substituted phenyl ring, and a chloro-trifluoroethoxy moiety, make it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. The presence of fluorine atoms can significantly influence the physicochemical and biological properties of the final products, such as metabolic stability, lipophilicity, and binding affinity, which is of particular interest in the development of novel pharmaceuticals and agrochemicals.

This document provides detailed application notes and experimental protocols for the utilization of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone in the synthesis of various heterocyclic systems, including pyrazoles, isoxazoles, and pyrimidines. The protocols provided are based on established synthetic methodologies for analogous acetophenone derivatives and are intended to serve as a guide for researchers in the field.

Key Synthetic Applications

The reactivity of the acetyl group in 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone allows for a variety of chemical transformations, making it a valuable precursor for several important classes of organic compounds.

Synthesis of Pyrazole Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. A common route to synthesize pyrazoles involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone can be readily converted into a suitable 1,3-dicarbonyl equivalent for this purpose.

Illustrative Reaction Scheme:

Application Notes and Protocols for 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone is a halogenated aromatic ketone with significant potential as a chemical intermediate in the synthesis of novel bioactive molecules. Its structural features, including the acetophenone core, a common pharmacophore, and the unique chloro-trifluoroethoxy substituent, make it an attractive starting material for the development of new pharmaceutical and agrochemical agents. The electron-withdrawing nature of the halogenated ethoxy group can influence the reactivity of the acetyl group and the aromatic ring, potentially leading to compounds with enhanced biological activity and favorable pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for the use of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone in the synthesis of chalcones, a class of compounds known for their broad range of biological activities. Due to the limited specific data available for this exact compound in published literature, the following protocols are based on established methodologies for analogous acetophenone derivatives.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1536-63-6 |

| Molecular Formula | C₁₀H₈ClF₃O₂ |

| Molecular Weight | 252.62 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | ≥97% |

Application: Synthesis of Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that serve as precursors for a wide variety of flavonoids and are known to exhibit diverse pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.

General Reaction Scheme

The following scheme illustrates the base-catalyzed Claisen-Schmidt condensation of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone with a substituted aromatic aldehyde to yield a chalcone derivative.

Caption: General workflow for the synthesis of chalcone derivatives.

Experimental Protocol: Synthesis of a Representative Chalcone

This protocol describes a general procedure for the synthesis of a chalcone derivative from 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone and a substituted benzaldehyde.

Materials:

-

4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone

-

Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized water

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and filter paper

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of 4'-(2-Chloro-1,1,2-trifluoroethoxy)acetophenone and 10 mmol of the substituted benzaldehyde in 40 mL of ethanol. Stir the mixture at room temperature until all solids are dissolved.

-

Catalyst Addition: Prepare a 20% (w/v) solution of NaOH in deionized water. Add this solution dropwise to the reaction mixture over 15-20 minutes with vigorous stirring. Maintain the temperature of the reaction mixture below 25°C using an ice bath if necessary.

-